molecular formula C10H10O4 B7793470 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid

3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid

Cat. No. B7793470
M. Wt: 194.18 g/mol
InChI Key: QURCVMIEKCOAJU-UHFFFAOYSA-N
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Description

3-Hydroxy 4-Methoxy Cinnamic acid is a hydroxycinnamic acid.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid is a natural product found in Sibiraea angustata, Artemisia minor, and other organisms with data available.

Scientific Research Applications

  • Synthesis and Asymmetric Hydrogenation : Asymmetric hydrogenation of derivatives related to 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid has been studied, yielding high optical purity and significant yields, indicating its utility in producing specific, high-purity compounds for various applications (Stoll & Süess, 1974).

  • Modification of Hydrogels : The compound has been used in modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines. The amine-treated polymers showed increased thermal stability and significant antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

  • Study of Biological Activity : Derivatives of ferulic acid, related to 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid, have been synthesized and evaluated for their antioxidant, antiproliferative, and cytotoxic activities. These derivatives exhibited significant biological activities, which can be useful in pharmaceutical applications (Obregón-Mendoza et al., 2018).

  • Contact Dermatitis Research : Studies on related methacrylate compounds have investigated their irritancy and allergenicity potential, which is crucial for understanding their safety profile in various applications, especially in products that come in contact with the skin (Lovell et al., 1985).

  • Development of Structured Phenolic Lipids : Research has been conducted on synthesizing structured phenolic lipids using ferulic acid, which has a structural similarity. These lipids showed improved antioxidant activity, suggesting their use in food industry and biomedicine as lipophilic antioxidants (Reddy et al., 2010).

properties

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURCVMIEKCOAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80862148
Record name Isoferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid

CAS RN

537-73-5
Record name Isoferulic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoferulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 3-hydroxy-4-methoxy-benzaldehyde (30 g) and malonic acid (42 g) in pyridine (80 ml) and piperidine (4 ml) was heated at 120° C. for 6 hours. The solution was cooled to room temperature and concentrated to 20 ml. The residue was dissolved in 500 ml of water and the solution was acidified with concentrated HCl until PH=3. The solid was collected to give 3-(3-Hydroxy-4-methoxy-phenyl)-acrylic acid (40 g). LC-MS: m/e 195 (MH+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
Y Zou, Q Huang, T Huang, Q Ni, E Zhang… - Organic & …, 2013 - pubs.rsc.org
A series of trans- or cis-stilbenes have been synthesized in good to excellent yields via a functional group-dependent decarboxylation process from the corresponding 2,3-diaryl acrylic …
Number of citations: 30 pubs.rsc.org
HW Lee, CS Cho, SK Kang, YS Yoo… - Chemical and …, 2007 - jstage.jst.go.jp
A series of fumagillin analogues containing the C6-substituted cinnamoyl moiety were designed, synthesized, and evaluated for antiangiogenic activity. Among them, 4-hydroxyethoxy-…
Number of citations: 37 www.jstage.jst.go.jp
S Joseph, L Kumar, VN Bai - Journal of Pharmacognosy and …, 2016 - phytojournal.com
The antidiabetic effect of hydro alcoholic extract of the leaves of S. cuspidata were investigated in alloxan induced diabetic rats and the bioactive compounds were tested for their …
Number of citations: 13 www.phytojournal.com
F Xu, Y Xu, R Lu, GP Sheng, HQ Yu - Journal of agricultural and …, 2011 - ACS Publications
In this study, the rationale for exploring the thermal deterioration mechanism of the bio-oil pyrolyzed from rice husk is established. This is based on identification of the unstable …
Number of citations: 22 pubs.acs.org
D Leone-Stumpf - 2001 - archiv.ub.uni-heidelberg.de
I want to especially thank my husband for his attention, support, patience and encouragement during this work, as well as his family for all the support. My dearest parents and my sister …
Number of citations: 3 archiv.ub.uni-heidelberg.de
G Joshi Amol, SA Jadhav, MG Shioorkar…
Number of citations: 0
ZJ ZOU, YS DONG, JS YANG - Chinese Chemical Letters, 2005
Number of citations: 2
TS KIPPSY - 2013 - Kenyatta University
Number of citations: 0
况家才, 赵婷, 张斌, 余章昕… - 海南师范大学学报自科 …, 2022 - hsxblk.hainnu.edu.cn
: 运用硅胶柱层析, Sephadex LH-20, 高效液相色谱等技术对诺丽酵素中化学成分进行研究, 从中分离得到11 个化合物, 运用NMR 技术鉴定所得化合物的结构分别为blumenol A (1),(6R, 7E)-9-…
Number of citations: 0 hsxblk.hainnu.edu.cn

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